![molecular formula C11H17NO4 B1455038 (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 953061-58-0](/img/structure/B1455038.png)
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as TBCH, is an organic compound that has been extensively studied in recent years due to its unique structure and potential applications. It is a bicyclic molecule composed of three carbon atoms, two oxygen atoms, and two nitrogen atoms, and is a chiral compound with two asymmetric centers. TBCH has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Furthermore, it has been used in the synthesis of small molecule drugs, and its potential as a therapeutic agent is currently being explored.
Scientific Research Applications
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been studied extensively in the field of medicinal chemistry, due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects, and has been used in the synthesis of small molecule drugs. Additionally, it has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a tool for studying the structure and properties of organic molecules. Furthermore, it has been studied in the fields of biochemistry and molecular biology, due to its potential as a biomarker for disease diagnosis and prognosis.
Mechanism of Action
The exact mechanism of action of (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is not yet fully understood. However, it is believed that it acts by binding to certain receptors on the surface of cells, which then triggers a cascade of biochemical reactions. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Furthermore, it has been found to interfere with the signaling pathways of certain cytokines and growth factors, which play an important role in the development of cancer.
Biochemical and Physiological Effects
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and reduce the activity of certain enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been found to inhibit the growth of certain viruses, and to interfere with the signaling pathways of certain cytokines and growth factors. Furthermore, it has been found to have antioxidant and anti-bacterial effects, and to modulate the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in lab experiments is its low cost and availability. Additionally, it can be synthesized using a variety of methods, making it a convenient and cost-effective compound for use in lab experiments. Furthermore, it has a wide range of biological activities, making it a useful tool for studying the effects of certain compounds on cells and organisms. However, one of the main limitations of using (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in lab experiments is its potential for toxicity. Therefore, it is important to ensure that the concentration of (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid used in experiments is within safe limits.
Future Directions
The potential applications of (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are vast, and there are many potential future directions for research involving this compound. One potential direction is to explore its potential as a therapeutic agent, as it has been found to have a wide range of biological activities. Additionally, it could be used as a tool for studying the structure and properties of organic molecules, as well as for studying the effects of certain compounds on cells and organisms. Furthermore, researchers could explore its potential as a biomarker for disease diagnosis and prognosis, as well as its potential as a catalyst in organic synthesis and as a ligand in coordination chemistry. Finally, researchers could explore its potential as a tool for drug development, as it has been found to interfere with the signaling pathways of certain cytokines and growth factors.
properties
IUPAC Name |
(1S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSWPMLWCOQLSC-VGTGIXBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1CNC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]12C[C@H]1CNC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743910 | |
| Record name | (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
CAS RN |
953061-58-0 | |
| Record name | (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




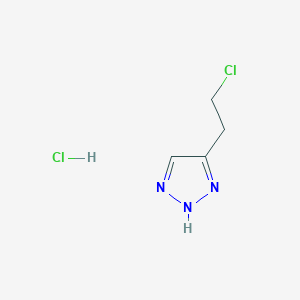
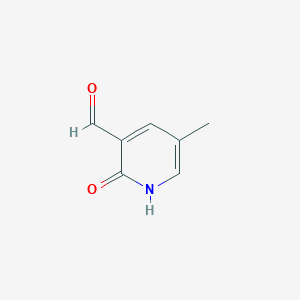

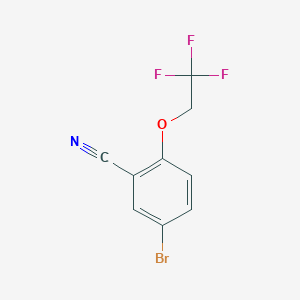
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
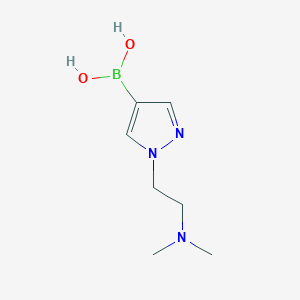
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
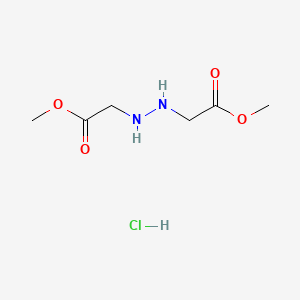


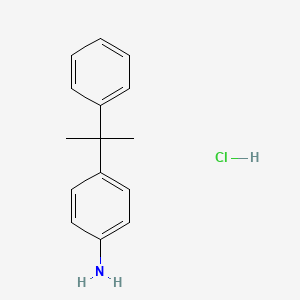
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
